3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine
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Overview
Description
3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine is an organic compound that belongs to the class of benzoxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and halogenated ketones.
Introduction of Substituents: The chloro, methylidene, and phenyl groups can be introduced through various substitution reactions, often using reagents like chlorinating agents, Grignard reagents, or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine: Lacks the chloro substituent.
3-Chloro-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine: Lacks the methylidene group.
3-Chloro-4-methylidene-5-phenyl-4,5-dihydro-1-benzoxepine: Lacks the 4-methylphenyl group.
Uniqueness
The presence of the chloro, methylidene, and phenyl groups in 3-Chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-4,5-dihydro-1-benzoxepine may confer unique chemical and biological properties, such as enhanced reactivity or specific binding affinities.
Properties
Molecular Formula |
C24H19ClO |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
3-chloro-4-methylidene-2-(4-methylphenyl)-5-phenyl-5H-1-benzoxepine |
InChI |
InChI=1S/C24H19ClO/c1-16-12-14-19(15-13-16)24-23(25)17(2)22(18-8-4-3-5-9-18)20-10-6-7-11-21(20)26-24/h3-15,22H,2H2,1H3 |
InChI Key |
SKPUDFCLRLREET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C)C(C3=CC=CC=C3O2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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